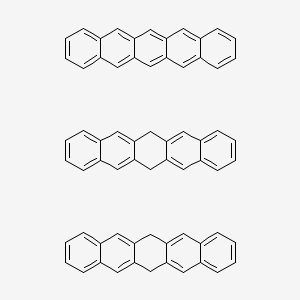

6,13-Dihydropentacene;pentacene

Description

Significance of Pentacene (B32325) as a Benchmark Organic Semiconductor in Contemporary Research

Pentacene, a polycyclic aromatic hydrocarbon with five linearly fused benzene (B151609) rings, is a cornerstone of organic semiconductor research. wikipedia.org Its high charge carrier mobility, particularly for holes, has made it a benchmark material for organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs). wikipedia.orgmdpi.com This mobility can even surpass that of amorphous silicon, a material traditionally used in electronics. wikipedia.org

The performance of pentacene is intrinsically linked to its crystalline structure. wisc.edu The molecules arrange in a herringbone packing motif within layers, which facilitates efficient charge transport. acs.orgresearchgate.net This two-dimensional charge transport is a key factor in its high mobility. acs.org Researchers have extensively studied the structural and electronic properties of pentacene to understand and optimize its performance in electronic devices. wisc.eduacs.org

However, pentacene's potential is not without its challenges. It is known to be sensitive to oxidation when exposed to air and light, which can degrade its semiconducting properties. wikipedia.org This has spurred research into various derivatives and processing techniques to enhance its stability and solubility, making it more suitable for practical applications. wikipedia.orgbris.ac.uk

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C22H14 | wikipedia.org |

| Molar Mass | 278.354 g·mol−1 | wikipedia.org |

| Appearance | Dark blue powder | wikipedia.org |

| Hole Mobility in OFETs | Up to 5.5 cm2/(V·s) | wikipedia.org |

| Crystal Structure | Triclinic | wikipedia.orgwisc.edu |

| HOMO-LUMO Gap | ~2.21 eV | bris.ac.uk |

Importance of 6,13-Dihydropentacene (B80405) as a Key Precursor and Related Compound in Academic Investigations

6,13-Dihydropentacene plays a crucial role in the synthesis and application of high-quality pentacene. The first synthesis of pentacene, achieved in 1929, involved the dehydrogenation of 6,13-dihydropentacene. mdpi.comnih.gov This historical method highlights the foundational importance of this precursor.

A significant advantage of using 6,13-dihydropentacene and its derivatives is their enhanced solubility compared to pentacene itself. This allows for solution-based processing techniques, which are often more scalable and cost-effective than the vacuum deposition methods typically required for pure pentacene. bris.ac.uk Soluble precursors can be deposited onto a substrate and then converted into pentacene through processes like a retro-Diels-Alder reaction, often triggered by heat or light. encyclopedia.pub This approach enables the formation of high-quality, crystalline pentacene films. encyclopedia.pub

Beyond its role as a precursor, 6,13-dihydropentacene and its derivatives are also subjects of research in their own right. For instance, studies have explored the unique optoelectronic properties of functionalized 6,13-dihydropentacene derivatives. researchgate.net The ability to co-crystallize with pentacene also opens up avenues for tuning the properties of the resulting material. researchgate.netarxiv.org

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C22H16 | nih.gov |

| Molar Mass | 280.4 g/mol | nih.gov |

| IUPAC Name | 6,13-dihydropentacene | nih.gov |

Properties

CAS No. |

478070-01-8 |

|---|---|

Molecular Formula |

C66H46 |

Molecular Weight |

839.1 g/mol |

IUPAC Name |

6,13-dihydropentacene;pentacene |

InChI |

InChI=1S/2C22H16.C22H14/c3*1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h2*1-12H,13-14H2;1-14H |

InChI Key |

NJTJNOXQSONMHO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41.C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41.C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Pentacene and Its Dihydro Precursors

Classical and Historical Synthesis Routes to Pentacene (B32325)

The initial syntheses of pentacene were often characterized by harsh reaction conditions, including high temperatures, which could lead to the degradation of the target molecule as it was formed. nih.govresearchgate.net

Dehydrogenation Pathways from Dihydropentacene Intermediates

The first synthesis of pentacene, achieved by Clar in 1929, involved the dehydrogenation of a dihydropentacene precursor. nih.gov This foundational method established a key strategy for obtaining the fully aromatic pentacene core.

Clar's Synthesis: The inaugural synthesis began with the Friedel-Crafts acylation of m-xylene with benzoyl chloride, leading to 1,3-dibenzoyl-4,6-dimethylbenzene. Subsequent heating in the presence of copper transformed this diketone into 6,13-dihydropentacene (B80405). The final step was a transfer dehydrogenation using phenanthraquinone and nitrobenzene (B124822) to yield pentacene. nih.gov

Reduction of Pentacenequinones and their Derivatives

A significant pathway to pentacene involves the reduction of pentacene-6,13-dione (also known as pentacenequinone) and its derivatives. nih.gov These methods often require strong reducing agents and extended reaction times.

Reduction with Aluminum: Early methods employed the reduction of pentacene-6,13-dione using aluminum powder in high-boiling solvents like cyclohexanol (B46403). These reactions often required several days to complete and resulted in variable yields, sometimes as low as 5–51%. nih.gov An improved variant used an Al/HgCl₂ amalgam, which increased the yield to 54% but introduced highly toxic mercury salts. nih.gov

Reduction with Lithium Aluminium Hydride: Another established procedure involves the reaction of pentacene-6,13-dione with lithium aluminium hydride (LiAlH₄) in boiling tetrahydrofuran (B95107) (THF), followed by treatment with hydrochloric acid. This two-step reduction and dehydration sequence typically produces pentacene in around a 54% yield. nih.gov

Reduction of Dihydroxydihydropentacene: A related method involves the reduction of 6,13-dihydro-6,13-dihydroxypentacene, which is readily prepared from pentacene-6,13-dione. One such method uses potassium iodide and sodium hyposulfite in boiling acetic acid, affording pentacene in a 67% yield after three hours. nih.gov

The table below summarizes some classical reduction methods for pentacenequinone and its derivatives.

| Precursor | Reducing Agent(s) | Solvent | Conditions | Yield |

| Pentacene-6,13-dione | Al | Cyclohexanol | High Temperature, Multiple Days | 5–51% |

| Pentacene-6,13-dione | Al/HgCl₂ | Cyclohexanol/CCl₄ | High Temperature, Multiple Days | 54% |

| Pentacene-6,13-dione | LiAlH₄, then HCl | THF | Boiling, Multiple Hours | 54% |

| 6,13-dihydro-6,13-dihydroxypentacene | KI, Na₂S₂O₄ | Acetic Acid | Boiling, 3 hours | 67% |

Precursor Extrusion Reactions for Pentacene Formation

An alternative strategy for synthesizing pentacene involves the use of a precursor molecule that can eliminate a small, volatile component upon heating, a process known as an extrusion reaction. wikipedia.org This approach avoids the need for harsh oxidizing or reducing agents in the final aromatization step. A common example is the thermal extrusion of carbon monoxide (CO) from a suitable precursor at elevated temperatures (around 150 °C) to form the pentacene backbone. wikipedia.orgnih.gov This method has been utilized to generate pentacene from dicarbonyl-bridged precursors. spiedigitallibrary.orgnih.gov

Modern and Advanced Synthetic Strategies for Pentacene

Contemporary research has focused on developing synthetic routes that are more efficient, proceed under milder conditions, and allow for the solution-based deposition of pentacene films, which is crucial for large-area and flexible electronics. nih.govberkeley.edu

High-Yield and Low-Temperature Reaction Protocols

A significant advancement in pentacene synthesis is the development of a fast, high-yielding, and low-temperature method starting from 6,13-dihydro-6,13-dihydroxypentacene. nih.govresearchgate.net

Tin(II) Chloride Reduction: This improved protocol utilizes tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to reduce 6,13-dihydro-6,13-dihydroxypentacene. nih.govresearchgate.net The reaction is remarkably efficient, proceeding to completion within approximately 1-2 minutes at or near room temperature. nih.gov It offers excellent yields, typically ≥90%, and the work-up is straightforward, involving simple filtration and washing. nih.govresearchgate.net The choice of solvent is important, with dimethylformamide (DMF) and acetone providing the best results in terms of reaction speed and yield. nih.gov This method provides rapid and affordable access to high-purity pentacene without the need for time-consuming sublimation. nih.gov

The following table details the efficiency of the SnCl₂ reduction in various solvents. nih.gov

| Solvent | Reaction Time | Yield |

| DMF | 1–2 min | ≥90% |

| Acetone | 1–2 min | ≥90% |

| DMSO | Slower | Moderate |

| THF | Slower | Moderate |

| Dioxane | Slower | Moderate |

| CH₃CN | Slower | Moderate |

| Acetic Acid | Slower | Moderate |

| MeOH | Slower | Moderate |

Solution-Processable Precursor Approaches for Film Deposition

The inherent insolubility of pentacene in common organic solvents poses a significant challenge for its application in printed electronics. nih.govacs.org To overcome this, the "precursor approach" has been widely adopted. This strategy involves the synthesis of a soluble pentacene precursor that can be deposited from solution onto a substrate. nih.gov A subsequent thermal or photochemical treatment then converts the precursor film into a pentacene thin film via a retro-Diels-Alder reaction. nih.govacs.org

Diels-Alder Adducts: A successful strategy involves the formation of a soluble Diels-Alder adduct of pentacene. acs.org20.210.105 For example, a Lewis acid-catalyzed Diels-Alder reaction between pentacene and a hetero dienophile, such as N-sulfinylacetamide, produces a highly soluble adduct. scispace.com This adduct can be spin-coated to form a thin film, and subsequent heating at moderate temperatures (ranging from 120-200 °C) triggers a retro-Diels-Alder reaction, converting the film to pentacene. acs.orgscispace.com This method has been used to fabricate high-performance organic thin-film transistors (OTFTs) with charge carrier mobilities comparable to those of vacuum-deposited pentacene. acs.orgscispace.com

Photopatternable Precursors: The precursor concept has been extended to create photopatternable systems. 20.210.105 By incorporating an acid-labile group into the precursor molecule, its conversion back to pentacene can be initiated by ultraviolet light in the presence of a photoacid generator. 20.210.105 This allows for the selective conversion of the precursor in specific illuminated regions, enabling the fabrication of patterned pentacene structures for electronic devices. 20.210.105

Aza-Diels-Alder Adducts: New soluble pentacene precursors have also been synthesized through aza-Diels-Alder reactions with diazo compounds. These precursors can be converted to pentacene via thermolysis at moderate temperatures (decomposition starting around 170 °C for some derivatives), making them suitable for low-temperature processing on flexible substrates. scispace.com

These solution-processable precursor routes are critical for enabling low-cost, large-area fabrication techniques like spin-coating, inkjet printing, and screen printing for pentacene-based electronics. nih.govscispace.com

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball milling to drive chemical reactions in the solid state, is an emerging field in green chemistry. While this technique has been applied to various organic reactions, including Diels-Alder reactions which are fundamental to forming polycyclic aromatic hydrocarbons, specific and established protocols for the synthesis of pentacene or 6,13-dihydropentacene via mechanochemistry are not widely documented in current literature. The application of solid-state ball milling can offer advantages by reducing or eliminating the need for solvents and potentially accessing different reaction pathways than traditional solution-phase synthesis. However, detailed research findings focusing specifically on the mechanochemical production of pentacene remain a developing area.

Synthesis of 6,13-Dihydropentacene and Analogous Structures

The synthesis of reduced precursors is a cornerstone of modern pentacene chemistry, as these compounds often exhibit improved solubility and can be converted to the final pentacene product in situ.

A primary and accessible route to reduced pentacene intermediates is through the synthesis of 6,13-dihydropentacene-6,13-diol. This key intermediate is readily prepared from 6,13-pentacenequinone (B1223199). The synthesis involves the reduction of the two ketone functionalities of the quinone.

A common method employs sodium borohydride (NaBH₄) as the reducing agent in a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbons of the quinone. This pathway is effective for producing the diol, which serves as a direct precursor for conversion to pentacene.

Table 1: Synthesis of 6,13-Dihydropentacene-6,13-diol

| Starting Material | Reagents | Solvent | Temperature | Reaction Time |

| 6,13-Pentacenequinone | Sodium Borohydride (NaBH₄), Water | THF | 0 °C to 50-60 °C | ~2 hours |

The reduction of the prochiral ketone groups in 6,13-pentacenequinone to hydroxyl groups creates two stereocenters at the C-6 and C-13 positions. This can result in the formation of two diastereomers: a cis isomer (where both hydroxyl groups are on the same face of the central ring) and a trans isomer (where they are on opposite faces).

The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions. However, specific studies detailing highly stereoselective syntheses of either the cis or trans isomer of 6,13-dihydropentacene-6,13-diol are not extensively reported. General principles of stereoselective ketone reduction are often applied, but targeted investigations into this specific substrate are limited.

Interconversion Pathways and Chemical Equilibria Between 6,13-Dihydropentacene and Pentacene

The conversion of 6,13-dihydropentacene and its derivatives into the fully conjugated pentacene system is a critical final step in many synthetic routes. This transformation from a non-aromatic, more soluble precursor to the final semiconductor is essentially an aromatization reaction.

Several effective methods have been developed for this conversion, particularly from the stable 6,13-dihydropentacene-6,13-diol intermediate. One of the most efficient modern methods involves a reductive aromatization using tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). nih.gov This reaction is notable for being fast (1-2 minutes), high-yielding (≥90%), and proceeding at low temperatures. nih.gov The proposed mechanism involves the acid-catalyzed elimination of water from the diol to form carbocation intermediates, which are then reduced to generate the aromatic pentacene structure. nih.gov Solvents like dimethylformamide (DMF) and acetone have proven effective for this transformation. nih.gov

Other established methods include:

Reaction with potassium iodide and sodium hyposulfite in boiling acetic acid, which produces pentacene in moderate yield (67%). nih.gov

A two-step reduction/dehydration sequence using lithium aluminum hydride (LiAlH₄) followed by boiling in 6 M HCl. nih.gov

The historical Clar synthesis, which involves the transfer dehydrogenation of 6,13-dihydropentacene itself using a hydrogen acceptor like phenanthraquinone. nih.gov

Table 2: Selected Methods for the Conversion of 6,13-Dihydropentacene-6,13-diol to Pentacene

| Reagents | Solvent | Temperature | Reaction Time | Yield |

| SnCl₂, HCl | DMF / Acetone | Room Temperature | 1-2 minutes | ≥90% nih.gov |

| KI, Sodium Hyposulfite | Acetic Acid | Boiling | 3 hours | 67% nih.gov |

| LiAlH₄ then 6 M HCl | THF | Boiling | >3 hours | 54% nih.gov |

Chemical equilibria involving these species have also been noted. For instance, a tautomeric equilibrium exists between 6-methylene-6,13-dihydropentacene and 6-methylpentacene. researchgate.net This equilibrium lies almost entirely in favor of the dihydropentacene tautomer, and significant thermal energy (~200 °C) is required to shift it towards the aromatic 6-methylpentacene form. researchgate.net Furthermore, under high-temperature sublimation conditions (e.g., 320 °C), pentacene itself can undergo a disproportionation reaction to produce 6,13-dihydropentacene along with other polycondensed hydrocarbons, indicating a complex gas-phase equilibrium at elevated temperatures.

Electronic Structure and Spectroscopic Characterization of Pentacene and Its Derivatives

Frontier Molecular Orbital (FMO) Analysis

Experimental and Theoretical Studies of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic and optical properties of pentacene (B32325) and its derivatives. These orbitals play a crucial role in determining the charge transport characteristics and the energy of electronic transitions. Both experimental techniques and theoretical calculations have been extensively employed to determine the energies of these orbitals.

Theoretical studies, often employing density functional theory (DFT), have provided detailed insights into the electronic structure of pentacene. For a single pentacene molecule, DFT calculations have estimated the HOMO-LUMO gap to be around 1.1 eV. arxiv.org More advanced self-consistent field methods suggest a slightly larger gap of 1.64 eV. arxiv.org The HOMO and LUMO of pentacene are characterized by their π character, primarily located on the conjugated carbon backbone. researchgate.netbris.ac.uk

Experimental determination of HOMO and LUMO levels is often achieved through techniques like ultraviolet photoelectron spectroscopy (UPS) and inverse photoemission spectroscopy (IPES). For instance, UPS measurements have been used to determine the HOMO energy of pentacene films. aip.org The orientation of pentacene molecules within a film significantly impacts the measured ionization energy and HOMO level. aip.org For example, pentacene films with a "face-on" orientation on a graphene substrate show a HOMO energy of 0.93 eV relative to the Fermi level, while an "edge-on" orientation results in a HOMO energy of 0.42 eV. aip.org

The introduction of substituents to the pentacene core can significantly alter the HOMO and LUMO energy levels. A combined experimental and computational study on a series of substituted pentacenes demonstrated that substituents can be used to quantitatively control the HOMO-LUMO gap. acs.org For example, the introduction of electron-withdrawing groups leads to a stabilization of both the HOMO and LUMO, with a more pronounced effect on the LUMO, resulting in a reduced HOMO-LUMO gap. researchgate.net The table below summarizes some of the reported experimental and theoretical HOMO and LUMO values for pentacene and its derivatives.

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|---|

| Pentacene (single molecule) | DFT (Kohn-Sham) | - | - | ~1.1 | arxiv.org |

| Pentacene (single molecule) | Self-consistent field | - | - | 1.64 | arxiv.org |

| Pentacene (on graphene, face-on) | UPS | 0.93 (relative to Fermi level) | - | - | aip.org |

| Pentacene (on graphene, edge-on) | UPS | 0.42 (relative to Fermi level) | - | - | aip.org |

| 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (1a) | DFT (B3LYP/6-311++G(d,p)) | -4.91 | -2.95 | 1.96 | nih.govacs.org |

| N,N′-diethynylated 6,13-dihydro-6,13-diazapentacene (2a) | DFT (B3LYP/6-311++G(d,p)) | -5.20 | -1.39 | 3.81 | nih.govacs.org |

| Perfluoropentacene (B8735957) | DFT | - | - | 2.02 | bris.ac.uk |

| Pentacene | DFT | - | - | 2.21 | bris.ac.uk |

Influence of Molecular Geometry, Symmetry, and Substituents on Orbital Energies and Nodal Properties

The electronic structure of pentacene and its derivatives is highly sensitive to changes in molecular geometry, symmetry, and the nature and position of substituents. These factors directly influence the energies of the frontier molecular orbitals and their nodal properties, which in turn dictate the material's electronic and photophysical behavior.

Substituents: The introduction of substituents onto the pentacene core is a powerful strategy for tuning its electronic properties. Electron-withdrawing and electron-donating groups have predictable effects on the orbital energies. Electron-withdrawing substituents, such as halogens, tend to stabilize both the HOMO and LUMO, lowering their energy levels. researchgate.netacs.org This stabilization can enhance the material's resistance to oxidation. acs.org Conversely, electron-donating groups would be expected to raise the energies of the frontier orbitals.

The position of the substituents is also critical. For example, a study on substituted pentacenes found that the photooxidative resistance is influenced by both electronic effects and the steric hindrance provided by the substituents' location. acs.org Silylethynyl-substituted pentacenes, like TIPS-pentacene, are known to have small HOMO-LUMO gaps, but they are not the most stable derivatives under photooxidative conditions. acs.org A derivative with chlorine atoms at the 2,3,9,10 positions and o-alkylphenyl groups at the 6,13 positions was found to be more stable than TIPS-pentacene. acs.org Thio-substituted pentacenes have been identified as being highly resistant to photooxidation while maintaining a relatively small HOMO-LUMO gap. acs.org

The table below provides examples of how different substituents affect the HOMO-LUMO gap of pentacene derivatives.

| Substituent Type | Effect on HOMO/LUMO | Effect on HOMO-LUMO Gap | Source |

|---|---|---|---|

| Halogenated | Stabilizes (lowers energy) | Can be reduced | acs.org |

| Phenylated | - | - | acs.org |

| Silylethynylated (e.g., TIPS) | - | Small gap | acs.org |

| Thiolated (alkylthio- and arylthio-) | - | Relatively small gap | acs.org |

| Nitrogen substitution in the core (diazapentacene) | Alters phase and nodal properties | Can be tuned | nih.govacs.org |

Electronic Band Structure Investigations

Intermolecular and Intramolecular Dispersion in Crystalline Films

First-principles calculations based on density functional theory have shown that the bandwidths of the valence and conduction bands in crystalline pentacene are highly dependent on the crystallographic direction. arxiv.org Along directions roughly perpendicular to the long molecular axis (reciprocal lattice vectors A and B), the valence and conduction bandwidths are relatively small, on the order of tens of meV. arxiv.org However, along the stacking directions (A+B and A-B), the dispersion is much larger, with a valence bandwidth of up to 145 meV and a conduction bandwidth of up to 260 meV. arxiv.org This anisotropy highlights the importance of molecular packing in facilitating charge transport.

Experimental techniques like angle-resolved photoemission spectroscopy (ARPES) have been used to directly probe the band structure of crystalline organic films. nih.gov Studies on sexiphenyl, a related oligoacene, have revealed a quasi-one-dimensional band structure developing from individual molecular orbitals along the principal molecular axis. nih.gov Perpendicular to the molecules, the band structure reflects the crystal periodicity with continuous bands and significant dispersion. nih.gov

The interplay between intermolecular and intramolecular vibrations can also mediate electronic processes. chemrxiv.org In pentacene single crystals, intermolecular vibrations, assisted by strong vibronic couplings to intramolecular modes, are thought to mediate ultrafast singlet fission. chemrxiv.org

One-Dimensional Band Character in Engineered Assemblies

By controlling the assembly of pentacene molecules, it is possible to create structures with specific electronic properties, such as one-dimensional (1D) band character. This can be achieved through various "crystal engineering" strategies.

One approach involves using metal-organic frameworks (MOFs) where suitably substituted pentacene molecules act as linkers, assembling into highly ordered π-stacks. rsc.org This method allows for the creation of arrays of electronically coupled pentacene chains with long-range order. rsc.org These engineered assemblies exhibit strong, anisotropic inter-pentacene electronic coupling, leading to the formation of 1D bands. rsc.org Despite the high degree of structural order and significant dispersion in the static arrangement, charge transport in these systems can still be dominated by a hopping mechanism at various temperatures. rsc.org

Theoretical studies have also explored the electronic properties of an infinite row of freestanding, side-by-side pentacene molecules. researchgate.net These calculations show that the energy bands can exhibit either metallic or semiconducting behavior depending on the intermolecular overlap. researchgate.net For certain intermolecular distances, a bandgap opens, and its size can be modulated by changing the overlap integral. researchgate.net This demonstrates the potential to tune the electronic properties of 1D pentacene assemblies by controlling their structure.

Advanced Spectroscopic Probes for Electronic Structure Elucidation

A variety of advanced spectroscopic techniques are employed to investigate the intricate electronic structure of pentacene and its derivatives. These methods provide detailed information about orbital energies, electronic transitions, and charge carrier dynamics.

Photoelectron Spectroscopy (PES): Techniques like Ultraviolet Photoelectron Spectroscopy (UPS) and Angle-Resolved Photoelectron Spectroscopy (ARPES) are powerful tools for directly probing the occupied electronic states. researchgate.netscientaomicron.com UPS is used to determine the ionization potential and the energy of the highest occupied molecular orbital (HOMO). aip.org ARPES provides momentum-resolved information, allowing for the mapping of the electronic band structure in crystalline materials. scientaomicron.com Hard X-ray Photoelectron Spectroscopy (HAXPES) is a variant that can probe bulk properties and deep core levels. scientaomicron.com

Inverse Photoemission Spectroscopy (IPES): While PES probes occupied states, IPES is used to investigate the unoccupied electronic states, including the lowest unoccupied molecular orbital (LUMO).

Optical Absorption and Photoluminescence Spectroscopy: These techniques probe the electronic transitions between the ground and excited states. The absorption spectrum reveals the energies of allowed electronic transitions, providing information about the HOMO-LUMO gap and higher-energy transitions. arxiv.org Photoluminescence spectroscopy provides insights into the emissive properties of the material and can be used to study processes like singlet fission. aps.org

Electron Energy Loss Spectroscopy (EELS): High-resolution EELS can be used to study the vibrational and electronic properties of adsorbed molecules. rsc.org It has been applied to investigate the electronic structure of N-heteropolycyclic aromatic compounds, including derivatives of pentacene, on metal surfaces. rsc.org

Two-Dimensional Electronic Spectroscopy (2D-ES): This advanced technique provides detailed information about coherent electronic and vibrational dynamics. It has been used to study the primary steps of singlet fission in pentacene films, identifying the role of intramolecular vibrational modes in mediating this process. chemrxiv.org

Spectroscopic Probes with Changeable π-Conjugated Systems: The development of molecular probes whose spectroscopic properties change in response to a specific stimulus is a growing field. nih.govrsc.org While not a direct probe of pentacene's intrinsic electronic structure, this area of research utilizes the principles of π-conjugation, which are central to pentacene's properties, to design sensors for various applications. nih.govrsc.org

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique used to probe the electronic band structure of crystalline solids. wikipedia.orgarxiv.org It operates on the principle of the photoelectric effect, where incident photons eject electrons from a material's surface. wikipedia.org By measuring the kinetic energy and emission angle of these photoelectrons, ARPES can map the energy-momentum relationship of electrons within the material, providing direct insight into the band dispersion. wikipedia.orgmdpi.com

For pentacene single crystals, ARPES studies have revealed the anisotropic nature of their electronic structure. mdpi.com For instance, when the photoelectron emission angle is varied along specific crystallographic directions, such as the ΓM′ direction, a notable energy dispersion is observed. mdpi.com This anisotropy is a direct consequence of the specific packing of pentacene molecules in the crystal lattice, which influences the degree of intermolecular electronic coupling. Theoretical calculations often predict the directions of widest energy dispersion, guiding experimental investigations. mdpi.com The technique is particularly sensitive to the surface of the material, with a probing depth on the order of 1–10 monolayers, making it an ideal tool for studying the electronic properties of thin films and single crystals. mdpi.com

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a crucial technique for determining the energy levels of the highest occupied molecular orbital (HOMO) and the work function of organic semiconductors like pentacene. researchgate.netaip.org By using a high-energy ultraviolet light source, typically He Iα radiation (21.22 eV), UPS measurements can probe the valence electronic states. aip.org

Studies on pentacene thin films have shown that the position of the HOMO level can be influenced by the underlying substrate. aps.org For example, the HOMO binding energy of pentacene is lower on copper phthalocyanine (B1677752) (CuPc) and SiO2 surfaces compared to graphite. aps.org Furthermore, on substrates where pentacene molecules adopt a more upright orientation, a splitting of the HOMO peak in the UPS spectrum can be observed. aps.org This splitting is attributed to intermolecular band dispersion, which arises from the regular packing of molecules in a crystalline film. aps.org

Highly sensitive UPS measurements have also detected a low density of electronic states within the band gap of non-doped pentacene thin films. aip.org These "gap states" are believed to originate from imperfections in the molecular packing and can influence the position of the Fermi level within the band gap. aip.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS spectroscopy is a powerful tool for investigating the unoccupied electronic states and the molecular orientation in thin films. aip.orgacs.org By exciting core-level electrons (e.g., C 1s) to unoccupied molecular orbitals, NEXAFS provides information about the lowest unoccupied molecular orbital (LUMO) and higher-lying empty states. aip.orgresearchgate.net

In pentacene, NEXAFS spectra at the carbon K-edge show distinct resonances corresponding to transitions to π* and σ* antibonding orbitals. researchgate.net The intensity and energy of these resonances are sensitive to the size of the polyacene system; as the number of aromatic rings increases, the NEXAFS features tend to shift to lower photon energies. acs.org

The polarization dependence of NEXAFS can be used to determine the orientation of molecules on a surface. aip.orgcnr.it For pentacene films, the strong angular dependence of transitions involving π* states indicates a specific molecular orientation, often with the molecules lying nearly flat on the substrate in the first monolayer. cnr.it High-resolution NEXAFS can even resolve contributions from non-equivalent carbon atoms within the pentacene molecule. aip.org

Scanning Tunneling Spectroscopy (STS) of Individual Molecular Orbitals

Scanning tunneling microscopy (STM) and spectroscopy (STS) offer the unique capability to image and probe the electronic structure of individual molecules. aps.org By measuring the differential conductance (dI/dV) as a function of the bias voltage, STS can map the local density of states (LDOS) of a molecule adsorbed on a surface, providing spatial information about its molecular orbitals. aps.orgacs.org

To observe the intrinsic, unperturbed molecular orbitals of pentacene, it is often necessary to electronically decouple the molecule from the substrate. aps.org This is typically achieved by introducing a thin insulating layer, such as NaCl, between the pentacene molecule and the underlying metal surface. aps.org Under these conditions, STS measurements can reveal distinct peaks corresponding to the HOMO and LUMO of an individual pentacene molecule. aps.org Bias-dependent STM imaging can then visualize the spatial distribution of these frontier orbitals. aps.orgresearchgate.net For example, images taken at bias voltages corresponding to the HOMO and LUMO energies show different patterns that reflect the shapes of these orbitals. researchgate.net

When pentacene is directly adsorbed on a conductive surface, its electronic structure can be modified by interactions with the substrate. aps.org Even in these cases, STS can provide valuable information about how the molecular orbitals are affected by the local environment. aps.org

Application of UV-Vis and Fluorescence Spectroscopy in Electronic Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for characterizing the optical properties of pentacene and its derivatives, which are directly related to their electronic structure. UV-Vis absorption spectroscopy measures the energies of electronic transitions from the ground state to excited states, while fluorescence spectroscopy probes the emission of light as the molecule relaxes from an excited state back to the ground state.

The UV-Vis absorption spectrum of pentacene in solution exhibits characteristic absorption bands in the visible region, with a maximum absorption (λmax) around 576 nm. researchgate.net The positions and intensities of these absorption peaks are sensitive to the molecular structure, including the presence of substituents. researchgate.netacs.org For instance, substituting the pentacene core can lead to significant shifts in the absorption spectrum. researchgate.netacs.org The optical gap of solid-state pentacene, determined from UV-Vis absorption, is typically around 2.1 to 2.2 eV. mdpi.com

Fluorescence spectroscopy provides complementary information about the excited states. The emission spectrum is typically mirror-imaged to the absorption spectrum and can be used to study relaxation pathways and energy transfer processes. The difference between the absorption and emission energies provides information about the Stokes shift, which is related to structural relaxation in the excited state.

Interface Electronic Structure and Energy Level Alignment

The performance of organic electronic devices is critically dependent on the electronic structure at the interfaces between different materials, particularly at organic/inorganic heterojunctions. The alignment of energy levels at these interfaces governs the efficiency of charge injection and transport.

Organic/Inorganic Heterojunctions (e.g., Pentacene/Hf, Pentacene/Cu Surfaces)

The interaction between pentacene and metal surfaces can range from weak physisorption to stronger chemisorption, significantly impacting the interface electronic structure.

Pentacene/Cu Surfaces: The interface between pentacene and copper surfaces has been extensively studied. On Cu(110), pentacene is found to be strongly chemisorbed. uzh.chresearchgate.net This strong interaction leads to a significant bending of the pentacene molecule, buckling of the top layer of copper atoms, and the formation of new hybrid interface states. uzh.ch A substantial charge transfer of approximately 0.8 electrons from the copper substrate into the pentacene molecule occurs, resulting in a partial filling of the LUMO. uzh.ch This charge transfer creates an interface dipole that lowers the work function of the copper surface by about 0.9 eV. researchgate.net Angle-resolved ultraviolet photoemission spectroscopy (ARUPS) studies have shown the formation of two-dimensional energy-band dispersion of the resulting interface states. researchgate.net

The following table summarizes key findings for the pentacene/Cu(110) interface:

| Property | Value | Source |

| Adsorption Type | Chemisorption | uzh.chresearchgate.net |

| Charge Transfer | ~0.8 electrons into pentacene | uzh.ch |

| Work Function Change | -0.9 eV | researchgate.net |

| LUMO Occupancy | ~40% | uzh.ch |

Pentacene/Other Metal and Inorganic Surfaces: The energy level alignment of pentacene has also been investigated on other surfaces. For example, on Au(111), a large interface dipole of 0.95 eV is observed, indicating strong molecule-substrate interaction. researchgate.net In contrast, on a more inert SnS2 surface, the interface dipole is much smaller (0.26 eV). researchgate.net Studies on pentacene/GaN interfaces have shown negligible dipole formation, suggesting that the energy level alignment can be reasonably predicted by the electron affinity rule. ntnu.no

The energy level alignment at the interface between TIPS-pentacene and lead halide perovskite single crystals has also been investigated. nih.gov A significant shift in the TIPS-pentacene energy levels towards higher binding energies with increasing thickness was observed, which can be interpreted as band bending in the organic layer. nih.gov

The table below provides a comparative overview of interface dipoles for pentacene on different substrates:

| Substrate | Interface Dipole (eV) | Source |

| Cu(110) | 0.9 | researchgate.net |

| Au(111) | 0.95 | researchgate.net |

| SnS2 | 0.26 | researchgate.net |

| GaN | Negligible | ntnu.no |

| ITO | 0.24 | e-asct.org |

Formation and Impact of Interfacial Dipoles on Charge Injection

The performance of organic electronic devices is critically dependent on the efficiency of charge injection from electrodes into the organic semiconductor layer. This process is largely governed by the energy level alignment at the interface between the two materials. The formation of an interfacial dipole, an electrostatic layer at the interface, can significantly alter this alignment, thereby modifying the charge injection barrier. This section explores the formation of these dipoles and their subsequent impact on charge injection for pentacene.

The interface between a metal and an organic semiconductor like pentacene is not a simple junction governed solely by the work function of the metal and the ionization potential or electron affinity of the organic material. Instead, a complex interplay of phenomena, including charge transfer, chemical interactions, and molecular orientation, leads to the formation of an interfacial dipole (ID). This dipole creates a step in the vacuum level at the interface, effectively modifying the charge injection barrier for both holes and electrons.

One of the primary mechanisms driving the formation of an interfacial dipole is charge transfer between the metal and the pentacene molecules. acs.org This can occur through several processes. A "push-back" effect, where the electron cloud of the adsorbed pentacene molecule compresses the surface dipole of the metal substrate, can contribute to the ID. rsc.org Additionally, direct charge transfer can occur from the metal to the lowest unoccupied molecular orbital (LUMO) or from the highest occupied molecular orbital (HOMO) to the metal, depending on the relative energy levels. rsc.org This charge redistribution creates a dipole layer that alters the electrostatic potential at the interface. aps.org For instance, at the interface of pentacene with gold, a significant interfacial dipole of approximately 0.95 eV to 1.16 eV has been measured, which is attributed to this charge redistribution. aps.orgarxiv.org

The magnitude and even the direction of the interfacial dipole are highly dependent on the specific metal used. Studies have shown that the hole-injection barrier (HIB) and the ID vary with the work function of the metal. For example, at the interface of pentacene with a gold electrode, a Schottky contact is formed with a hole-injection barrier of about 0.2 eV. arxiv.orgresearchgate.net In contrast, the silver/pentacene interface exhibits a larger HIB of 0.5 eV. arxiv.org The use of low work function metals, such as alkali metals and samarium, has also been investigated. Alkali metal intercalation into pentacene films leads to a charge transfer to the LUMO of the pentacene, creating a new photoemission feature within the energy gap. rsc.org Samarium, on the other hand, shows a more subtle interaction, resulting in a small electron injection barrier. rsc.org

The formation of interfacial dipoles is not limited to metal-pentacene interfaces. At the interface between pentacene and other semiconductors, such as indium tin oxide (ITO) or C60, similar phenomena are observed. For the ITO/pentacene interface, an interfacial dipole of 0.24 eV has been reported. arxiv.org At the pentacene/C60 interface, an interface dipole of 0.18 eV is estimated, which is influenced by charge transfer between the two organic materials. arxiv.orgnih.gov The layering order in organic heterojunctions also plays a crucial role; the interface dipole at the C60-pentacene interface is larger when C60 is deposited on pentacene compared to the reverse deposition order. aps.org

The orientation of the pentacene molecules at the interface also has a profound impact on the electronic structure and the resulting interfacial dipole. Pentacene molecules can either lie flat or stand up on the substrate surface, and this orientation is influenced by the substrate material. researchgate.netbwise.kr For example, on a gold substrate, pentacene films can have domains where molecules are either lying flat or standing up. bwise.kr In contrast, on a silver substrate, pentacene molecules tend to stand up, forming a "thin-film phase" structure. bwise.kr The standing orientation is generally preferred for efficient charge transport in thin-film transistors due to better π-π overlap between adjacent molecules. arxiv.org

While extensive research has been conducted on pentacene interfaces, there is a notable lack of specific experimental data on the formation and impact of interfacial dipoles for 6,13-dihydropentacene (B80405) in the scientific literature. However, theoretical and experimental studies on the electronic structure of hydrogenated pentacene derivatives provide some insights. The hydrogenation of pentacene to form 6,13-dihydropentacene alters the electronic properties. It has been found that while the HOMO level of 6,13-dihydropentacene is similar to that of pentacene, its HOMO-LUMO gap is significantly larger. nih.gov This difference in the electronic structure would likely influence the energy level alignment and charge transfer at interfaces with other materials, consequently affecting the formation and magnitude of any interfacial dipole. The study of superhydrogenation of pentacene further reveals that the addition of hydrogen atoms preferentially occurs at specific sites, leading to changes in the structural and electronic properties. rsc.orgaps.org These changes would invariably impact how the molecule interacts with a substrate and thus the nature of the interfacial dipole and charge injection barriers.

The following tables summarize key research findings on interfacial properties of pentacene with various materials.

Table 1: Interfacial Dipole and Hole Injection Barriers for Pentacene on Various Substrates

| Substrate | Interfacial Dipole (eV) | Hole Injection Barrier (eV) | Electron Injection Barrier (eV) | Measurement Technique |

| Au | 0.95 - 1.16 aps.orgarxiv.org | 0.2 - 0.73 arxiv.orgarxiv.orgresearchgate.net | - | UPS, Accumulated Charge Measurement |

| Ag | - | 0.5 arxiv.org | - | Accumulated Charge Measurement |

| ITO | 0.24 arxiv.org | 1.19 arxiv.org | 0.91 arxiv.org | UPS, XPS |

| C60 | 0.18 arxiv.org | - | - | UPS, XPS |

| Bi | 0.31 duke.edu | 1.03 duke.edu | - | Photoemission Spectroscopy |

| GaN | Negligible | > 2 | - | UPS, XPS |

Data compiled from multiple research sources. Note that values can vary depending on experimental conditions and measurement techniques.

Table 2: Impact of Interfacial Layers on Pentacene/Au Interface

| Interfacial Layer | Pentacene Orientation | Total Interface Dipole (eV) | Change in Hole Injection Barrier |

| None | Lying down/Standing up domains bwise.kr | ~0.95 arxiv.org | - |

| C60 (1 ML) | Standing up arxiv.org | 0.78 arxiv.org | Significant decrease arxiv.org |

| MoO3 (on Ag) | - | - | Significant reduction, Ohmic contact arxiv.org |

This table illustrates how inserting a thin layer between the substrate and pentacene can modify the interface properties.

Charge Transport Mechanisms in Pentacene Based Materials

Carrier Mobility Studies

The efficiency of organic electronic devices is intrinsically linked to the charge carrier mobility of the semiconducting material. In pentacene (B32325), both hole and electron transport are significant, with their mobilities being a key area of investigation.

Investigations of Intrinsic Hole and Electron Mobilities in Single Crystals

Single crystals of pentacene, being largely free from grain boundaries and other defects, provide an ideal platform for studying the intrinsic charge transport properties. Research has demonstrated that highly purified pentacene single crystals can exhibit exceptionally high hole mobilities. For instance, a hole mobility of 35 cm²/V·s at room temperature has been reported, which increases to 58 cm²/V·s at 225 K. utwente.nl Other studies have reported hole mobilities in single crystals to be around 1.4 cm²/V·s. aps.org

While pentacene has been traditionally considered a p-type semiconductor, evidence suggests it possesses ambipolar characteristics, meaning it can transport both holes and electrons. aps.org In thin-film transistors where charge injection limitations are overcome, comparable field-effect mobilities for both electrons and holes, on the order of 1 cm²/V·s, have been achieved. aps.org For 6,13-bis(triisopropylsilylethynyl) (TIPS)-pentacene single crystals, ambipolar behavior with both hole and electron mobilities exceeding 1 cm²/V·s has been reported. researchgate.net

Table 1: Reported Carrier Mobilities in Pentacene Single Crystals

| Material | Carrier Type | Mobility (cm²/V·s) | Temperature (K) | Notes |

|---|---|---|---|---|

| Pentacene | Hole | 35 | Room Temperature | Resulted from purification removing 6,13-pentacenequinone (B1223199). utwente.nl |

| Pentacene | Hole | 58 | 225 | Increased mobility at lower temperatures in purified crystals. utwente.nl |

| Pentacene | Hole | 1.4 | Not Specified | Measured using a "flip-crystal" field-effect technique. aps.org |

| Pentacene | Electron | ~1 | Not Specified | Achieved in thin films by relieving injection problem. aps.org |

| TIPS-Pentacene | Hole | >1 | Not Specified | Ambipolar organic field-effect transistors. researchgate.net |

| TIPS-Pentacene | Electron | >1 | Not Specified | Ambipolar organic field-effect transistors. researchgate.net |

Microscopic Factors Governing Charge Carrier Mobility

Several microscopic factors have a profound impact on the charge carrier mobility in pentacene. The molecular orientation within the crystal lattice is a critical determinant. The overlap of π-orbitals between adjacent molecules, which facilitates charge hopping, is highly dependent on their relative arrangement. Any deviation from the optimal packing can degrade these interactions and subsequently reduce charge carrier mobility.

Electron-Phonon Coupling and Reorganization Energy

The interaction between charge carriers and lattice vibrations (phonons) is a crucial aspect of charge transport in organic semiconductors. This electron-phonon coupling influences the localization of charges and the energy required for a charge to move from one molecule to another.

Elucidation of Vibrational Reorganization Energy in Self-Exchange Electron Transfer

The reorganization energy (λ) is a key parameter in Marcus theory of electron transfer. It represents the energy required to distort the geometry of a molecule and its surrounding environment when a charge is added or removed. A lower reorganization energy generally corresponds to a higher charge transfer rate and, consequently, higher mobility.

For pentacene, both experimental and theoretical studies have revealed a remarkably low vibrational reorganization energy for hole transport. nih.gov Experimental measurements using high-resolution gas-phase photoelectron spectroscopy have determined the total vibrational reorganization energy (λv) to be approximately 0.059 eV. psu.edu Theoretical calculations at the B3LYP level of density functional theory (DFT) have yielded a value of 0.098 eV. psu.edu These low values are a significant factor contributing to the high hole mobilities observed in pentacene. nih.gov

Table 2: Reorganization Energy of Pentacene

| Method | Reorganization Energy (λ) (eV) | Carrier Type | Reference |

|---|---|---|---|

| Experimental (PES) | 0.059 ± 0.002 | Hole | psu.edu |

| Theoretical (B3LYP) | 0.098 | Hole | psu.edu |

| Theoretical (MP2) | 0.023 | Hole | psu.edu |

| Theoretical (INDO) | 0.089 | Hole | psu.edu |

Coupling of Charge Carriers to Low-Frequency Molecular Motions

In addition to the high-frequency intramolecular vibrations that contribute to the reorganization energy, charge carriers in pentacene also couple strongly to low-frequency intermolecular motions. These motions, which involve the relative movement of adjacent molecules, can modulate the electronic coupling (transfer integral) between them. This dynamic disorder is another factor that can limit charge carrier mobility. Terahertz transient conductivity measurements have directly demonstrated this strong coupling, revealing that these low-frequency motions are a significant factor in limiting the conductivity in pentacene.

Exciton (B1674681) Dynamics and Singlet Fission Phenomena

Upon photoexcitation, organic molecular crystals like pentacene form excitons, which are bound electron-hole pairs. The fate of these excitons is critical for the performance of optoelectronic devices. Pentacene is particularly notable for its highly efficient singlet fission process.

Singlet fission is a multiexciton generation process where a spin-singlet exciton (S₁) spontaneously converts into two spin-triplet excitons (2 x T₁). This process is energetically favorable in pentacene and occurs on an ultrafast timescale, typically in the range of 70 to 200 femtoseconds. aps.org The quantum yield of singlet fission in pentacene can approach 200%, meaning one absorbed photon can generate two triplet excitons. aip.org This high efficiency makes pentacene a promising material for enhancing the performance of photovoltaic devices. acs.org The generated triplet excitons in pentacene have been observed to have lifetimes of approximately 5 nanoseconds. aip.org

The mechanism of singlet fission in pentacene is a subject of ongoing research, with evidence pointing towards a direct quantum mechanical process mediated by intermolecular motion, without the necessity of a charge-transfer intermediate. acs.org

Table 3: Singlet Fission Parameters in Pentacene

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Timescale | 70 - 200 fs | Reported from various spectroscopic measurements. | aps.org |

| Timescale | ~80 fs | Outcompetes other singlet state decay pathways. | aip.org |

| Quantum Yield | up to 200% | Indicates highly efficient generation of two triplets from one singlet. | aip.org |

| Triplet Lifetime | ~5 ns | Lifetime of the generated triplet excitons. | aip.org |

Functionalization and Derivatization Strategies for Pentacene and Its Analogs

Strategies for Enhanced Processability and Ambient Stability

A primary challenge in the application of pentacene (B32325) is its low solubility in common organic solvents and its susceptibility to degradation in the presence of air and light. acs.orgossila.com To address these issues, several functionalization strategies have been developed to improve both its processability and ambient stability.

One of the most successful approaches to improve the solubility and stability of pentacene is the introduction of bulky, sterically demanding substituents. researchgate.net These groups, typically attached at the 6- and 13-positions of the pentacene core, serve a dual purpose. Firstly, they increase the solubility of the molecule by disrupting the strong intermolecular π-π stacking that makes unsubstituted pentacene highly insoluble. proquest.combris.ac.uk Secondly, the steric hindrance provided by these bulky groups can protect the reactive pentacene core from atmospheric agents, thereby enhancing its stability. nih.gov

A prime example of this strategy is the functionalization of pentacene with triisopropylsilylethynyl (TIPS) groups to form 6,13-bis(triisopropylsilylethynyl)pentacene (B153593), commonly known as TIPS-pentacene. ossila.comproquest.com The bulky TIPS groups significantly enhance the solubility of pentacene in common organic solvents like toluene (B28343), chloroform, and anisole, making it suitable for solution-based processing techniques such as spin-coating and inkjet printing. ossila.comsigmaaldrich.comsigmaaldrich.com This enhanced solubility is crucial for the fabrication of large-area and flexible electronic devices at a low cost. ossila.com

Furthermore, the steric bulk of the TIPS groups influences the solid-state packing of the pentacene molecules. proquest.comuky.edu Unlike the herringbone packing of unsubstituted pentacene, which is not ideal for charge transport, TIPS-pentacene adopts a two-dimensional columnar stacking arrangement. proquest.comuky.edu This co-facial π-stacking facilitates better intermolecular orbital overlap, which is beneficial for charge carrier mobility. uky.edu While the introduction of sterically bulky groups has been shown to be effective, studies have also indicated that stabilization through electronic effects can be more impactful in enhancing the persistence of pentacene derivatives. nih.gov

| Compound | Substituent | Solubility in Toluene (wt. % at 23 °C) | Solid-State Packing |

|---|---|---|---|

| Pentacene | -H | Low | Herringbone |

| TIPS-Pentacene | -C≡C-Si(iPr)3 | 6.57 sigmaaldrich.com | 2D Columnar Stacking proquest.comuky.edu |

The introduction of silylacetylene and other ethynylated functional groups at the 6- and 13-positions of the pentacene core is a widely adopted strategy to improve both stability and processability. uky.eduwikipedia.org The trialkylsilylethynyl groups, such as the aforementioned triisopropylsilylethynyl (TIPS) group, are particularly effective. ossila.com

The silyl (B83357) groups contribute to the solubility and stability of the resulting pentacene derivatives. ossila.comresearchgate.net The ethynyl (B1212043) linkages extend the π-conjugated system of the pentacene core, which can influence the electronic properties of the material. ossila.com 6,13-Disubstituted pentacenes are commonly synthesized from pentacenequinone through reaction with an alkynyl nucleophile, followed by a reductive aromatization step. wikipedia.org

Derivatives such as TIPS-pentacene have demonstrated high charge carrier mobility and excellent air stability, making them p-type organic semiconductors suitable for organic thin-film transistors (OTFTs). ossila.com The solubility imparted by these functional groups allows for solution processing, which is a significant advantage over the vacuum deposition required for unsubstituted pentacene. ossila.comnih.gov The stability of these materials allows for easier handling in ambient conditions, although prolonged exposure can still lead to degradation. ossila.com

Research has shown that the persistence of pentacene derivatives in solution can be enhanced by increasing the number of trialkylsilyl groups as substituents. nih.gov This highlights the protective role of these functional groups against degradation pathways.

Tailoring Electronic Properties through Substituent Engineering

Beyond improving stability and processability, functionalization offers a powerful tool to modulate the electronic properties of pentacene. By strategically introducing electron-donating or electron-withdrawing groups, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled. studypug.comunict.it This tuning of the electronic structure is critical for optimizing the performance of pentacene derivatives in various electronic applications.

The electronic nature of substituents on the pentacene backbone has a profound impact on the molecule's frontier molecular orbital energies. Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, increase the electron density of the pentacene core, which generally leads to a raising of the HOMO level. studypug.com Conversely, electron-withdrawing groups (EWGs), such as halogens, cyano, and nitro groups, decrease the electron density, resulting in a lowering of the LUMO level. studypug.com

This ability to tune the HOMO and LUMO levels is crucial for matching the energy levels of the organic semiconductor with the work functions of the electrodes in a device, thereby facilitating efficient charge injection and transport. For instance, lowering the LUMO energy level through the introduction of EWGs can enhance the oxidative stability of the pentacene derivative. unict.it

Theoretical studies have shown that the introduction of a nitrogen atom into the pentacene framework, an example of an electron-withdrawing modification, can significantly decrease the energies of the frontier molecular orbitals, improving stability in air and under illumination. acs.orgresearchgate.net Similarly, perfluorination of pentacene, where all hydrogen atoms are replaced by fluorine atoms, results in an n-type semiconductor, in contrast to the p-type behavior of pristine pentacene. bris.ac.uk This change in semiconductor type is a direct consequence of the strong electron-withdrawing nature of the fluorine atoms, which dramatically lowers both the HOMO and LUMO energy levels. bris.ac.uk

| Compound | Substituent Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Pentacene | - | -5.0 | -2.8 | 2.2 |

| Perfluoropentacene (B8735957) | Electron-Withdrawing (F) | -5.8 | -3.8 | 2.0 bris.ac.uk |

| Amino-substituted Pentacene (example) | Electron-Donating (NH2) | Raises HOMO level studypug.com | ||

| Nitro-substituted Pentacene (example) | Electron-Withdrawing (NO2) | Lowers LUMO level studypug.com |

The incorporation of boron atoms into the pentacene framework represents an innovative strategy for modifying its electronic structure. acs.orgmdpi.com Boron, being electron-deficient, acts as a strong electron acceptor, significantly influencing the optoelectronic properties of the resulting boratapentacene.

Recently, the synthesis and isolation of crystalline 5,12- and 5,7-diboratapentacene dianions have been reported. acs.org These compounds are the first examples of aromatized diboraacenes where the boron atoms are located in different rings of the pentacene skeleton. The introduction of boron leads to a significant alteration of the electronic properties, and these derivatives have shown reactivity towards carbon dioxide, suggesting potential applications in sensing or catalysis. acs.org The development of boron-doped polycyclic aromatic hydrocarbons is an active area of research, with metal-free alkyne annulation techniques being explored to extend the π-conjugated systems of these novel materials. acs.org

While symmetrically substituted pentacene derivatives have been extensively studied, there is growing interest in the synthesis and application of unsymmetrically functionalized pentacenes. acs.orgnih.gov Unsymmetrical substitution allows for the integration of different functional groups onto the same pentacene core, leading to molecules with tailored properties for specific applications.

A common synthetic route to unsymmetrical pentacenes involves the sequential addition of different nucleophiles to 6,13-pentacenequinone (B1223199). acs.org This stepwise approach enables the introduction of a variety of substituents, including alkynyl, aryl, and alkyl groups, as well as donor and acceptor moieties to create polarized frameworks. acs.org

One of the most promising applications of unsymmetrical pentacene derivatives is in the study of intramolecular singlet fission. acs.org Singlet fission is a process where a photoexcited singlet state is converted into two triplet excitons, a phenomenon that could significantly enhance the efficiency of photovoltaic devices. By tethering two pentacene chromophores together with a spacer in an unsymmetrical fashion, the dynamics of singlet fission can be studied in dilute solutions. acs.org Combining electronic and steric effects in unsymmetrically substituted pentacenes has also been shown to yield derivatives with high stability against photochemical oxidation. nih.gov

Oligomerization and Polymerization of Pentacene Building Blocks

The assembly of pentacene monomers into larger, well-defined structures represents a significant advancement in materials science. These efforts aim to improve solubility, processability, and film-forming capabilities, which are often problematic for the parent pentacene molecule. Defined-length oligomers, in particular, offer a unique platform for systematic structure-property analysis, allowing researchers to correlate properties like the HOMO-LUMO energy gap with the number of repeating units. researchgate.net

Design and Properties of Dendrimers Incorporating Pentacene Chromophores

Dendrimers are highly branched, three-dimensional macromolecules that offer precise control over molecular architecture. acs.orgnih.gov Incorporating pentacene chromophores into dendritic structures is a strategy to improve chromophore organization and enhance π-π interactions, which are vital for material performance. acs.org It is predicted that the defined, globular shape of dendrimers can lead to unique physical properties compared to linear polymers. acs.orgresearchgate.net

The synthesis of pentacene-based dendrimers has been successfully achieved. acs.orgacs.org A common method involves the esterification of a multifunctional core molecule, such as 1,3,5-benzenetricarboxylic acid, with a pentacene building block that has a reactive hydroxyl group. acs.orgacs.org This approach allows for the creation of successive "generations" of dendrimers with an increasing number of pentacene units at the periphery. acs.org

These branched, oligomeric materials are typically soluble in common organic solvents and are stable in the presence of air, which allows for easy purification and the formation of thin films via solution casting. acs.orgacs.org Characterization using techniques like NMR, IR, UV-vis, and mass spectrometry confirms their well-defined structures. acs.org

A key finding is that ordering pentacene chromophores in a dendritic geometry can lead to superior performance in electronic devices compared to their linear polymer analogs. acs.org Although UV-vis analysis may not show evidence of increased π-π interactions in solution, thin films of pentacene dendrimers have exhibited significantly higher photocurrent yields. acs.org

Table 2: Photocurrent Yields of Pentacene Dendrimers vs. Linear Polymers

| Material | Architecture | Maximum Photocurrent Yield |

|---|---|---|

| Dendrimer 1 | First-Generation Dendrimer | 9 x 10-4 |

| Dendrimer 2 | Second-Generation Dendrimer | 4 x 10-4 |

| Polymer 11 | Linear Polymer | ~1 x 10-4 |

| Polymer 12 | Linear Polymer | ~1 x 10-4 |

Data comparing the efficiency in photogenerated conduction for dendritic materials versus linearly connected pentacene-based polymers. acs.org

Development of Copolymers and Hybrid Architectures

Incorporating pentacene units into copolymer and hybrid architectures is another effective strategy to modulate their properties for specific applications. Copolymers combine pentacene with other monomer units, while hybrid architectures can involve linking pentacene to different types of materials or frameworks.

Copolymers: Both conjugated and non-conjugated pentacene-based copolymers have been developed. For instance, random copolymers of pentacene and fluorene (B118485) have been synthesized using Ni(0)-mediated Yamamoto coupling for use in polymer light-emitting diodes (PLEDs). wikipedia.org Other conjugated copolymers have been realized through Sonogashira and Suzuki coupling reactions of dibromopentacene monomers. wikipedia.orgyoutube.com These methods allow for the creation of polymers with tunable electronic and optical properties by varying the comonomer.

Non-conjugated pentacene copolymers have also been synthesized. wikipedia.org A notable example involves the esterification of a pentacene diol monomer with di-acid chlorides, such as glutaric or adipic acid, to form polyester-based materials. wikipedia.orgnih.gov MALDI MS analysis of these polymers has shown the formation of large macromolecules, demonstrating the success of the polymerization. nih.gov

Hybrid Architectures: The concept of hybrid architectures extends to more complex systems. Pentacene derivatives have been incorporated into macrocycles, where the chromophores are arranged in a cyclic geometry. acs.org Zirconocene-mediated alkyne coupling has been used to synthesize geometrically distinct, pentacene-containing macrocycles that show unique singlet fission dynamics depending on their shape. acs.org Furthermore, on-surface synthesis techniques have enabled the creation of novel conjugated polymers and nanoribbons by linking pentacene units through non-benzenoid motifs, such as four- or five-membered rings. acs.org These advanced architectures pave the way for materials with precisely engineered electronic properties and functionalities.

Advanced Fabrication and Processing Methodologies for Pentacene Based Materials

Thin Film Deposition Techniques

The choice of deposition technique is a critical factor that influences the morphology, purity, and ultimately the electronic properties of pentacene (B32325) films. nih.gov Pentacene's low solubility and sensitivity to ambient conditions necessitate specialized deposition methods. nih.gov

Thermal vacuum evaporation is a widely used method for depositing high-purity, continuous, and reproducible pentacene thin films. mdpi.com This technique involves heating the source material in a high-vacuum environment, causing it to sublime and subsequently deposit onto a substrate. While this method can be expensive and challenging to scale up due to the need for high temperatures and ultra-high vacuum, it offers excellent control over film thickness and purity, leading to good adhesion between the film and the substrate. nih.govmdpi.com

Organic Molecular Beam Deposition (OMBD) is a refined thermal evaporation technique that offers precise control over film growth. nih.gov In OMBD, a beam of organic molecules is generated from a Knudsen cell (an effusion source) in an ultra-high vacuum chamber (typically 10⁻⁸ to 10⁻¹⁰ Torr) and directed towards the substrate. This allows for very slow deposition rates, which can lead to highly ordered crystalline films. For instance, pentacene films deposited via OMBD on a SAM-treated substrate at 70 °C with a deposition rate of 0.2–0.3 Å s⁻¹ have been used in the fabrication of organic thin-film transistors (OTFTs). mdpi.com In another study, pure pentacene deposited using OMBD at a base pressure of 5 × 10⁻⁶ Pa and a substrate temperature of 70 °C yielded a carrier mobility of 0.5 cm² V⁻¹ s⁻¹ for a 10 nm thick film. nih.gov

Organic Vapor Phase Deposition (OVPD) is another variation of thermal evaporation that utilizes a carrier gas (typically an inert gas like nitrogen or argon) to transport the vaporized organic molecules from a heated source to a cooled substrate. researchgate.net This method allows for higher deposition rates compared to OMBD and offers better material utilization. researchgate.net OVPD has been successfully employed to grow pentacene films with excellent thickness uniformity and high deposition rates of up to 9.5 Å/s. researchgate.net OTFTs based on these OVPD-grown pentacene films have demonstrated high mobilities of up to 1.35 cm²/V·s. researchgate.net High-speed, in-line OVPD has achieved deposition rates equivalent to 105 Å/s in a static system, producing films with high uniformity and transistor mobilities up to 1.5 cm²/Vs. spiedigitallibrary.org

| Technique | Key Features | Typical Deposition Parameters | Resulting Film Properties |

| OMBD | Ultra-high vacuum, slow and controlled deposition. | Pressure: 10⁻⁸ - 10⁻¹⁰ Torr, Rate: 0.2–0.5 Å s⁻¹. nih.govmdpi.com | High purity, highly ordered crystalline films, good for fundamental studies. |

| OVPD | Carrier gas-assisted transport, higher deposition rates. | Rate: up to 105 Å/s. researchgate.netspiedigitallibrary.org | Uniform films over large areas, suitable for high-throughput production. |

While pristine pentacene is largely insoluble, the development of soluble pentacene derivatives, such as 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), has opened the door to low-cost, large-area solution-based deposition techniques. encyclopedia.pub These methods are particularly attractive for applications requiring flexible substrates and roll-to-roll manufacturing. mdpi.com

Spin Coating is a widely used laboratory technique for depositing uniform thin films from solution. encyclopedia.pub A solution of the pentacene derivative is dispensed onto a substrate, which is then spun at high speed to spread the liquid and evaporate the solvent. The final film thickness is determined by the solution concentration, solvent viscosity, and spin speed. For TIPS-pentacene, the choice of solvent significantly impacts the film morphology and the performance of the resulting OTFTs. For instance, slower evaporating solvents like toluene (B28343) and chlorobenzene (B131634) allow for better molecular ordering and result in higher charge carrier mobilities compared to faster evaporating solvents. researchgate.net

Dip Coating involves immersing a substrate into a solution of the pentacene derivative and then withdrawing it at a controlled speed. encyclopedia.pub The solvent evaporates, leaving a thin film on the substrate. The thickness and morphology of the film are influenced by the withdrawal speed, solution viscosity, and solvent evaporation rate. This method is suitable for coating large and non-planar substrates.

Inkjet Printing is an additive manufacturing technique that deposits picoliter-sized droplets of a functional ink (a solution of the pentacene derivative) onto a substrate in a predefined pattern. nih.gov This digital, direct-write approach offers precise material placement, reduces material waste, and enables the fabrication of complex device architectures. The performance of inkjet-printed pentacene devices is highly dependent on the ink formulation, droplet formation, and solvent evaporation dynamics.

| Method | Principle | Advantages | Disadvantages | Key Parameters |

| Spin Coating | Centrifugal force spreads a solution on a substrate. encyclopedia.pub | Simple, fast, produces uniform films. encyclopedia.pub | High material waste, not easily scalable for large areas. | Spin speed, solution viscosity, solvent volatility. encyclopedia.pubresearchgate.net |

| Dip Coating | Substrate is withdrawn from a solution at a controlled speed. encyclopedia.pub | Coats complex shapes, low material waste. | Can be slow, film uniformity can be an issue. | Withdrawal speed, solution concentration. encyclopedia.pub |

| Inkjet Printing | Picoliter droplets are jetted onto a substrate. nih.gov | Digital patterning, low material waste, scalable. | Requires specialized ink formulations, potential for nozzle clogging. | Ink viscosity, substrate temperature, drop spacing. |

Supersonic Molecular Beam Deposition (SuMBD) is an advanced deposition technique that utilizes a supersonic expansion to generate a molecular beam with high kinetic energy and a narrow velocity distribution. aps.org This method offers a unique level of control over the growth process, leading to the formation of highly ordered and uniform pentacene films. aip.org

In SuMBD, pentacene molecules are mixed with a light carrier gas (e.g., helium or argon) and expanded through a small nozzle into a vacuum chamber. aps.org This expansion process cools the internal degrees of freedom of the pentacene molecules while accelerating them to high kinetic energies (typically in the range of 1-10 eV). aip.org By tuning the kinetic energy of the incident molecules, it is possible to influence the nucleation and growth dynamics on the substrate surface. aps.org

Studies have shown that increasing the kinetic energy of pentacene molecules in SuMBD can lead to a transition from fractal-like island growth to a more uniform, layer-by-layer growth mode. aps.org This results in films with fewer defects and larger crystalline domains, which in turn leads to significantly improved charge carrier mobility in OTFTs. aip.orgosti.gov For instance, the mobility of pentacene OTFTs has been shown to increase by a factor of approximately 5 when the kinetic energy is increased from 3.5 to 6.5 eV, reaching values as high as 1.0 cm² V⁻¹ s⁻¹. osti.gov

Control of Film Morphology and Crystalline Order

The arrangement of pentacene molecules in the solid state directly impacts the electronic coupling between adjacent molecules and, consequently, the charge transport properties. Therefore, controlling the film morphology and crystalline order is crucial for optimizing device performance.

The substrate temperature during deposition is a critical parameter that influences the surface diffusion of pentacene molecules. psu.edu Higher substrate temperatures provide more thermal energy to the adsorbed molecules, allowing them to diffuse longer distances on the surface before being incorporated into the growing film. This can lead to the formation of larger crystalline grains. psu.eduaip.org However, excessively high temperatures can lead to increased desorption of molecules and the formation of gaps between grains, which can degrade device performance. tandfonline.com For instance, in one study, the grain size of pentacene films was found to increase with substrate temperature from room temperature to 90 °C. aip.org

The deposition rate also plays a significant role in determining the film structure. researchgate.net A lower deposition rate generally allows more time for molecules to arrange themselves into a more ordered, crystalline structure. psu.edu Conversely, a high deposition rate can lead to the formation of a more disordered, amorphous-like film. The interplay between substrate temperature and deposition rate is crucial; for example, achieving large grain sizes often requires a combination of a high substrate temperature and a low deposition rate. psu.edu The mobility of pentacene OTFTs has been shown to be highly sensitive to the deposition rate, with mobility changing by four orders of magnitude as the deposition rate changes from 0.5 to 1.5 nm/min at a substrate temperature of 70°C. researchgate.net

| Deposition Parameter | Effect on Film Morphology | Impact on Device Performance |

| Substrate Temperature | Higher temperature generally leads to larger grain size. aip.org | Can improve mobility, but excessive temperature can create defects. aip.orgtandfonline.com |

| Deposition Rate | Lower rate often results in better crystallinity. psu.edu | Can significantly impact mobility; an optimal rate exists. researchgate.netnpsm-kps.org |

The size of the crystalline grains in a polycrystalline pentacene film is a key determinant of its charge transport properties. Larger grains lead to fewer grain boundaries, which act as trapping sites for charge carriers and impede their transport. Therefore, significant research has focused on methods to increase the grain size of pentacene films. researchgate.net Modification of the dielectric surface, for instance, can enhance the diffusion of pentacene molecules and promote the growth of large, well-ordered crystalline domains. researchgate.net Purifying the pentacene source material has also been shown to increase the average grain size. mdpi.com